1-Boc-4-Bocamino-indoline
Overview
Description
1-Boc-4-Bocamino-indoline is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of 1-Boc-4-Bocamino-indoline typically involves the protection of the amine groups on the indoline ring. One common method is to start with indoline and introduce the Boc protecting groups using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
1-Boc-4-Bocamino-indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The Boc-protected amine groups can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo nucleophilic substitution reactions.
Cycloaddition: Indoline derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
1-Boc-4-Bocamino-indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-Bocamino-indoline depends on its specific application. In general, the Boc protecting groups are used to temporarily mask the reactivity of the amine groups, allowing for selective reactions to occur at other sites within the molecule. Once the desired transformations are complete, the Boc groups can be removed to reveal the free amine functionalities, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
1-Boc-4-Bocamino-indoline can be compared to other indoline derivatives that also contain Boc protecting groups. Similar compounds include:
1-Boc-2-aminoindoline: Another Boc-protected indoline derivative with a single Boc group.
1-Boc-3-aminoindoline: Similar to this compound but with the Boc group at a different position on the indoline ring.
1-Boc-5-aminoindoline: Another positional isomer with the Boc group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-13-8-7-9-14-12(13)10-11-20(14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHBCGKSOKSNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118915 | |
Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-93-9 | |
Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.